

Application Note: Quantitative Analysis of 2-(2-Iodophenyl)propane-1,3-diol

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Compound of Interest

Compound Name: 2-(2-Iodophenyl)propane-1,3-diol

Cat. No.: B15245113

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Introduction & Compound Profile

2-(2-Iodophenyl)propane-1,3-diol (CAS: 1493854-02-6) is a critical synthetic intermediate, often utilized in the preparation of hypervalent iodine reagents and functionalized heterocycles. Structurally, it consists of a propane-1,3-diol backbone substituted at the 2-position with an ortho-iodophenyl group.

From an analytical perspective, this molecule presents a unique duality:

- **The Diol Moiety:** Imparts polarity, making the compound amenable to Reverse-Phase LC (RPLC) but potentially leading to peak tailing if silanol interactions are not managed.
- **The Aryl Iodide:** Provides significant hydrophobicity and a distinct mass defect for Mass Spectrometry, but introduces photosensitivity.

Crucial Handling Requirement: Due to the lability of the C-I bond under UV light, all analytical standards and samples must be prepared in amber glassware to prevent photo-deiodination, which would yield the impurity 2-phenylpropane-1,3-diol.

Physicochemical Properties

Property	Value	Analytical Implication
Molecular Formula	C ₉ H ₁₁ IO ₂	Monoisotopic Mass: ~277.98 Da
LogP	~1.5 - 2.0 (Predicted)	Suitable for C18 retention; elutes after non-iodinated analogs.
Solubility	MeOH, MeCN, DMSO	Avoid pure water for stock solutions; use 50:50 MeCN:Water.
Chirality	Achiral	The molecule possesses a plane of symmetry (two hydroxymethyl groups); no chiral column required.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Recommended for: Purity assessment, reaction monitoring, and QC release testing.

This method utilizes a "polar-embedded" C18 column to ensure good peak shape for the diol group while maintaining retention for the hydrophobic iodophenyl moiety.

Chromatographic Conditions

- Instrument: Agilent 1260 Infinity II or equivalent quaternary pump system.
- Column: Phenomenex Luna Omega Polar C18 (150 x 4.6 mm, 3 μm) or Waters XBridge BEH C18.
 - Rationale: Standard C18 columns may cause "phase collapse" at high aqueous content or poor peak shape for diols. Polar-embedded phases prevent this.
- Mobile Phase A: 0.1% Phosphoric Acid in Water (Milli-Q grade).
- Mobile Phase B: Acetonitrile (HPLC Grade).

- Flow Rate: 1.0 mL/min.[1]
- Column Temperature: 35°C.
- Injection Volume: 5–10 µL.
- Detection: UV-Vis Diode Array (DAD).
 - Primary Channel: 230 nm (Strong absorption of the iodophenyl chromophore).
 - Secondary Channel: 254 nm (General aromatic detection).

Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.0	95	5	Equilibration
2.0	95	5	Isocratic Hold (Elute polar salts)
12.0	40	60	Linear Gradient
15.0	5	95	Wash Step
17.0	5	95	Hold
17.1	95	5	Re-equilibration
22.0	95	5	End

System Suitability Criteria

- Tailing Factor (T): NMT 1.5 (Critical for diol quantification).
- Retention Time (RT): $\sim 8.5 \pm 0.2$ min (varies by column).
- Resolution (Rs): > 2.0 between the target peak and the de-iodinated impurity (2-phenylpropane-1,3-diol).

Method B: LC-MS/MS (Trace Analysis)

Recommended for: Pharmacokinetic (PK) studies, trace impurity analysis, and biological matrices.

Since diols often ionize poorly as protonated species ($[M+H]^+$) in Electrospray Ionization (ESI), this method targets the Sodium Adduct $[M+Na]^+$ or utilizes Ammonium Fluoride to enhance ionization.

Mass Spectrometry Parameters

- Source: ESI Positive Mode (ESI+).
- Spray Voltage: 3500 V.
- Gas Temp: 300°C.
- Mobile Phase Additive: 0.1% Formic Acid + 2mM Ammonium Formate (Promotes $[M+NH_4]^+$ or $[M+H]^+$ stability).

MRM Transitions (Quantification)

Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Mechanism
279.0 $[M+H]^+$	153.1	20	Loss of Iodine ($I\cdot$) and water
279.0 $[M+H]^+$	135.1	35	Further loss of water/fragmentation
301.0 $[M+Na]^+$	301.0	10	Pseudo-MRM (Sim/Scan) if fragmentation is poor

Note: Iodinated compounds often show a characteristic neutral loss of Iodine radical (mass 127) or HI (mass 128).

Experimental Workflow & Sample Preparation

Standard Preparation

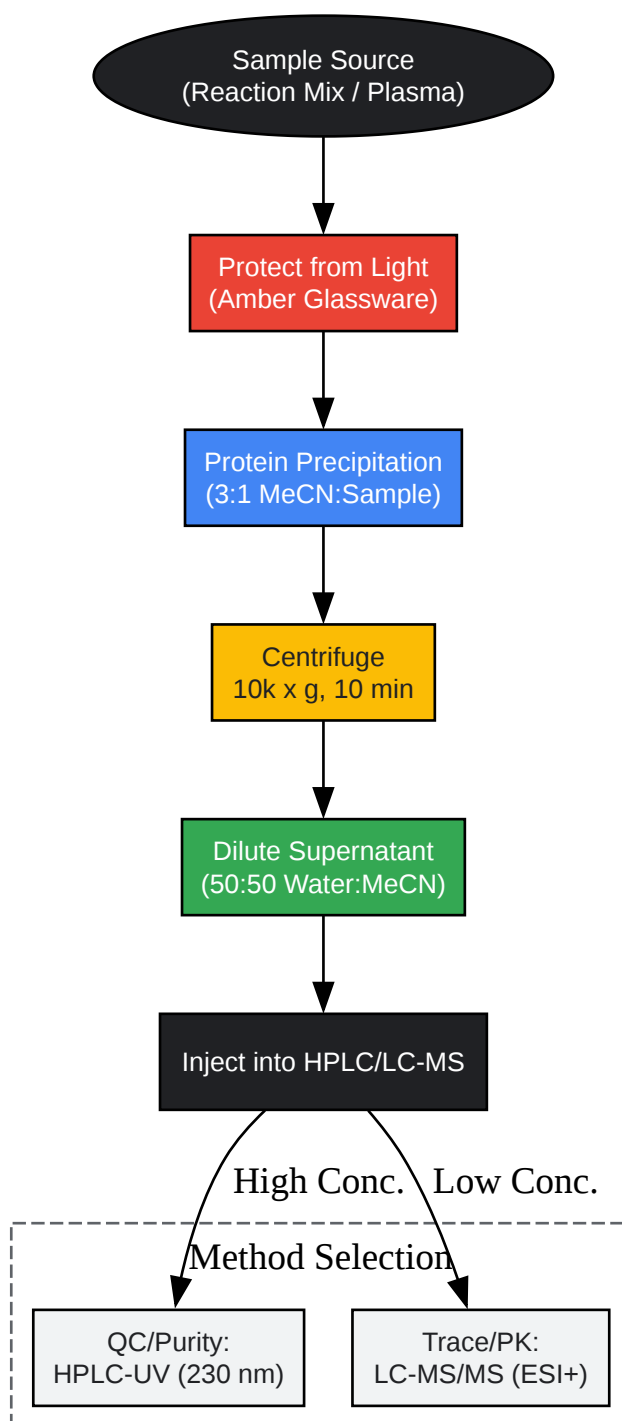
- Stock Solution (1 mg/mL): Weigh 10 mg of **2-(2-Iodophenyl)propane-1,3-diol** into a 10 mL amber volumetric flask. Dissolve in Acetonitrile.
- Working Standard (50 µg/mL): Dilute 500 µL of Stock into 9.5 mL of Mobile Phase A/B (50:50).

Sample Extraction (Biological Matrix)

For plasma or reaction mixtures containing proteins/salts:

- Aliquot 100 µL sample into a microcentrifuge tube.
- Add 300 µL ice-cold Acetonitrile (Protein Precipitation).
- Vortex for 30 seconds.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer supernatant to an amber HPLC vial.

Visual Workflow (Graphviz)



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Caption: Optimized analytical workflow ensuring sample integrity (light protection) and appropriate detection method selection.

Advanced Protocol: Derivatization for GC-MS

Recommended for: Volatility enhancement if LC is unavailable.

While LC is preferred, 1,3-diols react rapidly with Phenylboronic Acid (PBA) to form stable, volatile cyclic boronates (1,3,2-dioxaborinanes). This removes the hydrogen bonding capability of the hydroxyls, improving peak shape and volatility.

Protocol:

- Mix 100 μ L sample (in ethyl acetate) with 50 μ L Phenylboronic Acid solution (10 mg/mL in acetone).
- Incubate at 60°C for 15 minutes.
- Inject 1 μ L into GC-MS (Splitless).
- Target Ion: Look for the molecular ion of the ester ($M + 104 - 36$ water loss).

References

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- Agilent Technologies. (2023).[3] Determination of Iodinated Contrast Media in Aqueous Samples Using LC/MS/MS. Application Note 5991-7688EN. Retrieved from [[Link](#)] (Methodology for iodinated aryl compounds).

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